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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

in vivo delivery of ACP-319, a selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is ACP-319 and what is its mechanism of action?

A1: ACP-319 (also known as AMG-319) is a second-generation, potent, and selective inhibitor

of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a key component of

the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of

certain B-cell malignancies. By inhibiting PI3Kδ, ACP-319 blocks the production of the second

messenger PIP3, leading to decreased activation of downstream signaling pathways, such as

the AKT pathway. This ultimately results in reduced cell proliferation and induced cell death in

susceptible cancer cells.[1][2]

Q2: What are the recommended storage conditions for ACP-319?

A2: For long-term storage (months to years), ACP-319 powder should be stored at -20°C in a

dry and dark place. For short-term storage (days to weeks), it can be kept at 4°C. Stock

solutions in solvent should be stored at -80°C for up to six months or at -20°C for up to one

month.[3][4]

Q3: What is the solubility of ACP-319 in common laboratory solvents?
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A3: ACP-319 has the following reported solubilities:

DMSO: 77 mg/mL (199.79 mM)

Ethanol: 77 mg/mL (199.79 mM)

Water: <1 mg/mL (<1 mM)[3]

This indicates that ACP-319 has poor aqueous solubility and will likely require a specific

formulation for in vivo administration, especially for parenteral routes.

Q4: In which preclinical models has ACP-319 been evaluated?

A4: Preclinical studies have successfully evaluated ACP-319 in mouse models of B-cell

malignancies, including Chronic Lymphocytic Leukemia (CLL) and aggressive lymphomas like

Activated B-Cell-like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell

Lymphoma (MCL). In these models, ACP-319 has been shown to control tumor growth and

improve survival, both as a single agent and in combination with other inhibitors like the BTK

inhibitor acalabrutinib.

Troubleshooting In Vivo Delivery of ACP-319
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Problem Potential Cause Suggested Solution

Precipitation of ACP-319

during formulation or

administration.

Poor solubility of ACP-319 in

the chosen aqueous vehicle.

- Increase the percentage of

co-solvents such as DMSO or

PEG300 in your formulation. -

Use a surfactant like Tween 80

or Cremophor to improve

solubility and stability. -

Prepare a suspension in a

vehicle like 0.5%

carboxymethylcellulose (CMC).

- Prepare fresh formulations

daily and sonicate before use

to ensure a uniform

suspension.

Low or variable drug exposure

in plasma after oral gavage.

Poor oral bioavailability due to

low solubility or efflux

transporter activity.

- Optimize the formulation to

enhance solubility (see above).

- Consider particle size

reduction of the ACP-319

powder to improve dissolution.

- Co-administer with a P-

glycoprotein (P-gp) inhibitor if

efflux is suspected, though this

should be validated.

Unexpected toxicity or adverse

events in animal models.

Off-target effects at high

concentrations, or vehicle-

related toxicity.

- Confirm the on-target activity

by assessing downstream

signaling (e.g., p-AKT levels) in

tumor or surrogate tissues. -

Perform a dose-response

study to determine the

maximum tolerated dose

(MTD) in your specific model. -

Run a vehicle-only control

group to rule out toxicity from

the formulation components. -

Be aware of potential immune-

related adverse events, such
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as colitis, which have been

observed with PI3Kδ inhibitors.

[3]

Lack of efficacy in the animal

model.

Suboptimal dosing, poor drug

exposure, or an inappropriate

animal model.

- Verify drug exposure in

plasma and tumor tissue

through pharmacokinetic

analysis. - Increase the dose

or dosing frequency, up to the

MTD. - Confirm that the tumor

model is dependent on the

PI3Kδ signaling pathway. -

Ensure the ACP-319 used is of

high purity and has been

stored correctly.

Quantitative Data Summary
Parameter Value Context Reference

IC50 for PI3Kδ 1.3 nM - 18 nM
In vitro enzyme

inhibition assays.
[2][3]

Selectivity

>47-fold selective for

PI3Kδ over other PI3K

isoforms (α, β, γ).

Cellular

phosphorylation

assays.

[2][3]

Clinical Dosing (Oral)
25 mg, 50 mg, 100 mg

BID

Phase 1/2 clinical

trials in combination

with acalabrutinib.

Maximum Tolerated

Dose (Clinical)
50 mg BID

In combination with

acalabrutinib 100 mg

BID.

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft
Model (Oral Administration)
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This protocol is adapted from preclinical studies evaluating PI3Kδ inhibitors in B-cell

malignancy models.

Animal Model: Female immunodeficient mice (e.g., NSG or NOD/SCID) aged 6-8 weeks.

Cell Line and Implantation:

Culture a human B-cell lymphoma cell line (e.g., TMD8 for ABC-DLBCL) in appropriate

media.

Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into

the flank of each mouse.

Tumor Growth Monitoring:

Monitor tumor growth by caliper measurements at least twice a week.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

Randomize mice into treatment groups when tumors reach an average volume of 150-200

mm³.

ACP-319 Formulation (Oral Gavage):

Due to its poor water solubility, ACP-319 can be formulated as a suspension.

A common vehicle for oral gavage of poorly soluble compounds is 0.5% (w/v)

carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

Weigh the required amount of ACP-319 powder for the desired dose (e.g., 25 mg/kg).

Triturate the powder with a small amount of the vehicle to form a paste.

Gradually add the remaining vehicle to the desired final volume.

Vortex and sonicate the suspension to ensure homogeneity before each dosing. Prepare

fresh daily.
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Dosing Regimen:

Administer ACP-319 or vehicle control via oral gavage once or twice daily at the

determined dose.

Continue treatment for a specified period (e.g., 21-28 days).

Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blot for p-AKT, immunohistochemistry).

Pharmacodynamic Analysis (Optional):

To confirm target engagement, a satellite group of mice can be dosed with ACP-319.

Collect tumor and/or spleen samples at various time points after the final dose (e.g., 2, 8,

24 hours).

Analyze tissue lysates by Western blot for levels of phosphorylated AKT (p-AKT) and total

AKT.

Protocol 2: General Formulation for Parenteral
Administration (IP/IV)
For intraperitoneal (IP) or intravenous (IV) administration, a solution is preferred over a

suspension. Given ACP-319's solubility profile, a co-solvent system is necessary.

Vehicle Preparation: A commonly used vehicle for poorly soluble inhibitors is a mixture of

DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG300:Tween

80:Saline).

ACP-319 Dissolution:

Dissolve the required amount of ACP-319 in DMSO first.
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Add PEG300 and vortex thoroughly.

Add Tween 80 and vortex again.

Finally, add saline dropwise while vortexing to avoid precipitation.

Administration:

Administer the final solution to the animals via the desired route (IP or IV).

The final concentration of DMSO should be kept as low as possible (ideally below 10%) to

minimize toxicity.

Always prepare the formulation fresh before each use.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ACP-319 on

PI3Kδ.
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Caption: A typical experimental workflow for an in vivo efficacy study of ACP-319.
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Caption: A logical troubleshooting guide for addressing a lack of in vivo efficacy with ACP-319.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1574553#improving-acp-319-delivery-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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